Citronellic acid

Description

Significance of Acyclic Monoterpenoids in Natural Product Chemistry

Acyclic monoterpenoids are a class of secondary metabolites derived from plants, characterized by a ten-carbon skeleton formed from two isoprene (B109036) units. numberanalytics.comfoodb.ca These compounds are integral components of essential oils and are responsible for the characteristic fragrances of many plants. numberanalytics.com Their significance in natural product chemistry is vast, owing to their structural diversity and wide range of biological activities. bohrium.comresearchgate.net

Acyclic monoterpenes serve as crucial building blocks in the synthesis of more complex molecules and exhibit a remarkable spectrum of biological effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. mdpi.comresearchgate.net Their relatively low molecular weight and good bioavailability make them attractive scaffolds for drug discovery and development. mdpi.com The functionalization of these natural compounds is a key strategy in medicinal chemistry to enhance their therapeutic properties. bohrium.com

Overview of Citronellic Acid's Research Relevance

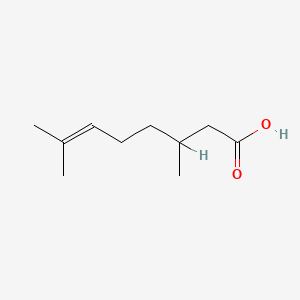

Citronellic acid, systematically known as 3,7-dimethyloct-6-enoic acid, is an acyclic monoterpenoid found in the essential oils of various plants, including citronella, lemongrass, and geranium. biosynth.comthegoodscentscompany.com Its research relevance stems from its versatile applications across several industries and its interesting biological properties.

In the realm of chemistry, citronellic acid serves as a valuable precursor for the synthesis of other compounds, such as citronellic esters, which are used in the fragrance industry. scentree.coscentree.co Researchers are also exploring its potential in the development of biodegradable polymers.

From a biological perspective, citronellic acid has demonstrated antimicrobial properties. mdpi.com It is also investigated for its role as a plant metabolite, contributing to defense mechanisms against pathogens and insects. ontosight.ai Furthermore, studies have explored its potential as a component in nutraceuticals and its enzymatic synthesis to create new biologically active phospholipids (B1166683). mdpi.comebi.ac.uk

Historical Context of Citronellic Acid Investigations

Initial investigations would have centered on its chemical structure and physical properties. The development of synthetic methods, such as the oxidation of citronellal (B1669106), marked a significant step in making citronellic acid more accessible for further study. scentree.co Over time, research has expanded from its basic chemical nature to its biosynthesis in plants and its potential biological activities, reflecting the evolution of scientific inquiry in the field of natural products.

Chemical and Physical Properties of Citronellic Acid

Citronellic acid is a monounsaturated fatty acid with the chemical formula C₁₀H₁₈O₂. nih.gov It exists as a colorless to pale yellow liquid with a characteristic fatty, waxy, and slightly floral or citrus-like aroma. thegoodscentscompany.com

| Property | Value |

| IUPAC Name | 3,7-dimethyloct-6-enoic acid |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | 257°C |

| CAS Number | 502-47-6 |

| Appearance | Colorless to slightly yellow liquid |

This table is interactive. Users can sort and filter the data.

Biosynthesis of Citronellic Acid

The biosynthesis of citronellic acid in plants is a multi-step enzymatic process. It originates from geranyl diphosphate (B83284) (GPP), a common precursor for monoterpenes. taylorandfrancis.com In plants, the conversion of citronellal to citronellic acid is catalyzed by the enzyme citronellal dehydrogenase. ontosight.ai This oxidation reaction is a key step in the plant's metabolic pathway and plays a role in its defense mechanisms. ontosight.ai

Research has also demonstrated the bioconversion of other monoterpenes, such as geraniol (B1671447) and nerol (B1678202), into citronellic acid in organisms like Saccharomyces cerevisiae (yeast). nih.gov Furthermore, certain bacteria, like Gluconobacter cerinus, have been shown to efficiently convert citronellal and even citronellol (B86348) into citronellic acid. google.com

Research Findings on Citronellic Acid

Recent research has focused on harnessing the properties of citronellic acid for various applications. One area of investigation is its enzymatic incorporation into phospholipids to create novel structured lipids with potential health benefits. mdpi.com Studies have shown that lipases can catalyze the acidolysis of phosphatidylcholine with citronellic acid, leading to the production of new isoprenoid-phospholipid preparations. mdpi.comebi.ac.uk

Another research avenue explores the use of citronellic acid and its derivatives in material science. Its structure makes it a candidate for the synthesis of bio-based polymers, offering a sustainable alternative to petroleum-based plastics.

| Research Area | Key Finding |

| Biocatalysis | Lipase-catalyzed incorporation of citronellic acid into phospholipids has been successfully demonstrated. mdpi.comebi.ac.uk |

| Plant Biology | Citronellal dehydrogenase catalyzes the oxidation of citronellal to citronellic acid as part of the plant's defense mechanism. ontosight.ai |

| Microbial Bioconversion | Certain bacteria and yeasts can convert citronellal, citronellol, geraniol, and nerol into citronellic acid. nih.govgoogle.com |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,9H,4,6-7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWSUKYXUMVMGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047106 | |

| Record name | Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS], Solid, Colourless liquid; smokey, whisky aroma | |

| Record name | Citronellic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20450 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Citronellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,7-Dimethyl-6-octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

121.00 to 122.00 °C. @ 1.00 mm Hg | |

| Record name | Citronellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, Insoluble in glycerol, water; soluble in most fixed oils, propylene glycol, soluble (in ethanol) | |

| Record name | Citronellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3,7-Dimethyl-6-octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.920-0.926 (20°) | |

| Record name | 3,7-Dimethyl-6-octenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1230/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

502-47-6 | |

| Record name | Citronellic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citronellic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Octenoic acid, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JJT408R87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Citronellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

257 °C | |

| Record name | Citronellic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035837 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biogenesis of Citronellic Acid

Distribution in Botanical Species

The distribution of citronellic acid is noted across several plant families, where it contributes to the plant's essential oil profile.

Citronellic acid is a constituent of various commercially important essential oils. It is found in the essential oil of cardamom (Elettaria cardamomum) and is a recognized component in the oils derived from lemongrass (Cymbopogon species) and citrus fruits. smolecule.comstmjournals.inbiogem.orgpurdue.edudergipark.org.tr It is also a known component of geranium oil. researchgate.net The presence and concentration of citronellic acid can be influenced by the specific plant variety, geographical origin, and the extraction method used.

A study on the catabolism of geraniol (B1671447) in cell suspension cultures of Citrus limon (lemon) demonstrated the rapid formation of citronellic acid, among other compounds. dergipark.org.tr Similarly, citronellic acid is listed as a chemical component in citronella oil, which is extracted from hardy grasses like Cymbopogon nardus. salvatorebattaglia.com.au

Scientific literature has identified citronellic acid in several specific plant genera.

Pelargonium Species: Citronellic acid is a significant, and in some cases, the major component of the leaf oils of certain Pelargonium (geranium) species. Research has shown that the leaf oils of Pelargonium papilionaceum and Pelargonium vitifolium contain very high concentrations of citronellic acid, with levels ranging from 27.9% to as high as 89.3%. researchgate.netmdpi.com In P. vitifolium, the concentration was consistently high at 79-87%, and in P. papilionaceum, it reached 86-89% across different extraction methods, confirming it is a natural constituent and not an artifact of the distillation process. stmjournals.inmdpi.com Studies have also detected surprisingly high amounts of citronellic acid in other Pelargonium species, with one report noting 96.2% in P. papilionaceum and 74.7% in P. vitifolium. frontiersin.orgjppres.com

Daphne odora: Citronellic acid has been reported as a metabolite in Daphne odora, a fragrant evergreen shrub. smolecule.commdpi.comnih.gov

Eucalyptus camaldulensis: This species of eucalyptus tree is another confirmed source of citronellic acid. smolecule.commdpi.comnih.gov Analyses of its essential oil have identified citronellic acid among its constituents. purdue.edu

Biosynthetic Pathways and Enzymatic Transformations

The formation of citronellic acid in plants involves specific enzymatic conversions of other monoterpenoids.

The most direct biosynthetic route to citronellic acid is the oxidation of its corresponding aldehyde, citronellal (B1669106). This transformation is a key step in the metabolic pathway within plants. Studies using oxidizing bacteria such as Gluconobacter cerinus have demonstrated the complete conversion of citronellal into citronellic acid, illustrating a clear biochemical precedent for this oxidative process. This suggests that citronellic acid can be directly converted from citronellal.

Citronellic acid can also be produced from other precursor monoterpenes. Research has shown that the monoterpene alcohols geraniol and nerol (B1678202) can be bioconverted into citronellic acid. biogem.org When geraniol was added to cell suspension cultures of Citrus limon, citronellic acid was rapidly formed. dergipark.org.tr

Furthermore, citral (B94496), which is a mixture of the two geometric isomers geranial and neral, is also a precursor. Adding citral to yeast cultures results in the production of both geranic acid and citronellic acid. biogem.org The proposed pathway suggests that citral is first converted to citronellal, which is then oxidized to form citronellic acid. biogem.org

The fundamental building blocks for all monoterpenoids, including the precursors to citronellic acid, are synthesized in plants via the 2C-Methyl-D-Erythritol-4-Phosphate (MEP) pathway. This pathway, located in the plastids of plant cells, is the primary route for the biosynthesis of monoterpenes, diterpenes, and other isoprenoids.

The MEP pathway uses pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce the five-carbon universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These molecules are the foundation from which monoterpene synthases create the C10 monoterpene skeletons of compounds like geraniol, nerol, and citronellal. These monoterpenes then undergo the subsequent enzymatic transformations, such as oxidation, to yield citronellic acid. biogem.org Therefore, the MEP pathway is essential for providing the necessary precursors for the ultimate synthesis of citronellic acid in plants.

Role of Dehydrogenases in Microbial Biotransformation

The microbial biotransformation of monoterpenes is a significant pathway for producing valuable compounds like citronellic acid. This process often involves the conversion of precursor molecules such as citronellol (B86348) or citronellal through oxidative reactions catalyzed by specific enzymes. Dehydrogenases, a class of oxidoreductases, play a pivotal role in this transformation by facilitating the removal of hydrogen atoms from the substrate.

The conversion of citronellol to citronellic acid is typically a two-step oxidative process. First, an alcohol dehydrogenase (ADH) oxidizes the primary alcohol group of citronellol to an aldehyde, forming citronellal. Subsequently, an aldehyde dehydrogenase (ALDH) catalyzes the oxidation of citronellal to the corresponding carboxylic acid, which is citronellic acid. jst.go.jpasm.org Similarly, if the starting substrate is citronellal, only the action of aldehyde dehydrogenase is required to achieve the final product. asm.orgresearchgate.net

Several microorganisms have been identified for their capacity to perform these biotransformations, often with high efficiency and enantioselectivity. The characteristics of the dehydrogenases within these microbes determine the stereochemical outcome of the product. For instance, research has shown that while some microbes produce (R)-citronellic acid, others yield the (S)-enantiomer from a racemic mixture of the precursor. jst.go.jpresearchgate.net

Detailed Research Findings:

Studies have identified various bacterial and yeast strains capable of producing citronellic acid through the action of their native dehydrogenases.

Pseudomonas species : A strain of Pseudomonas aeruginosa isolated from soil was found to metabolize citronellal, yielding citronellic acid as the main product with a 65% conversion rate. asm.org Another species, Pseudomonas mendocina, has also been shown to degrade citronellol and citronellal, accumulating citronellic acid as an intermediate. researchgate.net

Gluconobacter species : Oxidizing bacteria such as Gluconobacter oxydans and Gluconobacter cerinus are particularly efficient. G. cerinus has been demonstrated to convert 100% of citronellal into citronellic acid and can also convert citronellol to citronellic acid entirely over 144 hours. google.com

Yeasts : Various yeasts have been explored for their enantioselective oxidation capabilities. Hansenula anomala possesses both (S)-selective alcohol and aldehyde dehydrogenases that are NAD+-dependent, leading to the accumulation of (S)-citronellic acid. jst.go.jp In contrast, Geotrichum candidum is used for the production of (R)-citronellic acid from citronellal. researchgate.net Hansenula saturnus also performs enantioselective oxidation of racemic citronellol to yield (S)-citronellic acid. asm.org

Rhodococcus equi : This bacterium demonstrates (S)-selective oxidation of the alcohol (citronellol) but (R)-selective oxidation of the aldehyde (citronellal), which makes it a useful candidate for producing specific enantiomers. jst.go.jpresearchgate.net

Saccharomyces cerevisiae : This yeast can convert geraniol and nerol into geranic acid and citronellic acid. researchgate.net The pathway is believed to proceed through citral and citronellal intermediates, with the final oxidation of citronellal to citronellic acid being a key step. researchgate.net

The table below summarizes the microbial systems and their role in the biotransformation to citronellic acid.

Table 1: Microbial Biotransformation to Citronellic Acid via Dehydrogenase Activity

| Microorganism | Substrate(s) | Key Enzyme Type | Product(s) | Reference(s) |

|---|---|---|---|---|

| Pseudomonas aeruginosa | Citronellal | Aldehyde Dehydrogenase | Citronellic acid (65% yield) | asm.org |

| Gluconobacter cerinus | Citronellal, Citronellol | Dehydrogenases | Citronellic acid (100% conversion) | google.com |

| Hansenula anomala | Racemic Citronellol | (S)-selective Alcohol & Aldehyde Dehydrogenase (NAD+) | (S)-Citronellic acid | jst.go.jp |

| Rhodococcus equi | Racemic Citronellol | (S)-selective Alcohol Dehydrogenase, (R)-selective Aldehyde Dehydrogenase | (R)-Citronellal | jst.go.jpresearchgate.net |

| Geotrichum candidum | Citronellal | Aldehyde Dehydrogenase | (R)-Citronellic acid | researchgate.net |

| Saccharomyces cerevisiae | Geraniol, Nerol, Citral, Citronellal | Dehydrogenases | Geranic acid, Citronellic acid | researchgate.net |

Synthetic Methodologies and Chemical Transformations of Citronellic Acid

Strategies for De Novo Chemical Synthesis

The primary routes for the de novo synthesis of citronellic acid involve the transformation of naturally abundant precursors like citronellal (B1669106) and pulegone.

Oxidation of Citronellal

A prevalent method for synthesizing citronellic acid is the direct oxidation of citronellal, an aldehyde readily available from essential oils. This transformation can be achieved through various oxidative protocols, including the Pinnick oxidation and catalytic oxidation using molecular oxygen.

The Pinnick oxidation employs sodium chlorite (B76162) (NaClO₂) under mild acidic conditions to convert aldehydes to carboxylic acids. wikipedia.org This method is highly regarded for its tolerance of sensitive functional groups and its effectiveness with α,β-unsaturated aldehydes. wikipedia.org The mechanism involves the formation of chlorous acid (HClO₂) in situ from sodium chlorite and a weak acid, such as sodium dihydrogenphosphate. scentree.coscentree.co The chlorous acid then reacts with the aldehyde, ultimately yielding the carboxylic acid and hypochlorous acid (HOCl) as a byproduct. wikipedia.orgscentree.coscentree.co To prevent side reactions, a scavenger like 2-methyl-2-butene (B146552) is often added to quench the reactive HOCl byproduct. wikipedia.org This reaction can be used to convert citronellal to citronellic acid effectively. protocols.ioresearchgate.net

An alternative, greener approach involves the use of molecular oxygen with supported gold catalysts . nih.govresearchgate.net This method utilizes gold nanoparticles dispersed on a metal oxide support, such as titania (TiO₂) or alumina (B75360) (Al₂O₃), to catalyze the oxidation of citronellal. nih.govebi.ac.uk The reaction is typically performed in an aqueous medium at controlled pH and temperature. nih.govebi.ac.uk Studies have shown that high yields of citronellic acid (over 90%) can be achieved with complete conversion of citronellal. nih.gov The reaction conditions, particularly the pH, are crucial; increasing the pH to around 12 can suppress side reactions like the attack on the C=C double bond. nih.govebi.ac.uk

| Oxidation Method | Catalyst/Reagent | Key Conditions | Yield | Reference |

| Pinnick Oxidation | Sodium chlorite (NaClO₂), buffer | Mild acidic conditions, scavenger | High | scentree.co, scentree.co, wikipedia.org |

| Catalytic Oxidation | Au/TiO₂ or Au/Al₂O₃ | Molecular O₂, pH 9-12, 60-90°C | >90% | nih.gov, ebi.ac.uk |

Conversion Pathways from Pulegone

(R)-(+)-Pulegone, a monoterpene ketone found in pennyroyal oil, serves as a chiral starting material for the synthesis of (R)-(+)-citronellic acid. sigmaaldrich.comafjbs.com The conversion process involves multiple steps. afjbs.comcdnsciencepub.com Published procedures describe the transformation of (R)-pulegone into (R)-citronellic acid, establishing a reliable pathway from this ketone. afjbs.comcdnsciencepub.com This synthetic route is particularly valuable for producing enantiomerically pure citronellic acid, which can then be used as an intermediate in the synthesis of other complex chiral molecules, such as labeled leucine (B10760876). sigmaaldrich.comcdnsciencepub.com One described method involves the addition of HCl to pulegone, followed by treatment with sodium hydroxide (B78521) (NaOH) to yield the final acid product. askfilo.com

Derivatization and Functionalization Reactions

The presence of both a carboxylic acid and a double bond allows for a wide range of derivatization and functionalization reactions of citronellic acid.

Esterification for Citronellic Esters

The carboxylic acid group of citronellic acid can be readily converted into esters through esterification. scentree.cocymitquimica.com This reaction is a common transformation used to synthesize various citronellic esters, which have applications in the fragrance and cosmetic industries. scentree.cocymitquimica.comgoogle.com For instance, a catalyzed reaction with ethanol (B145695) can form ethyl citronellate. scentree.co These esters can be formed with linear or branched alkyl groups. google.com

Incorporation into Phospholipid Structures via Enzymatic Acidolysis

Citronellic acid can be incorporated into the structure of phospholipids (B1166683), such as egg-yolk phosphatidylcholine (PC), through lipase-catalyzed acidolysis. mdpi.comnih.gov This biotechnological method creates new structured phospholipids with potential nutraceutical applications. nih.govresearchgate.net The process involves using an immobilized lipase (B570770) as a biocatalyst to exchange a fatty acid on the phospholipid backbone with citronellic acid. researchgate.netmdpi.com

Several commercially available lipases have been tested for this purpose, with Novozym 435 (a lipase B from Candida antarctica) proving to be particularly effective. mdpi.comnih.gov The optimization of reaction parameters is critical for achieving a high degree of incorporation. Key factors include the choice of organic solvent (toluene has been shown to be effective), enzyme load, reaction time, and the molar ratio of the substrates (PC to citronellic acid). mdpi.commdpi.com Under optimized conditions, a 39% incorporation of citronellic acid into the sn-1 position of phosphatidylcholine has been achieved, with a product yield of 33%. mdpi.comnih.govresearchgate.net

| Parameter | Optimized Condition | Result | Reference |

| Enzyme | Novozym 435 | Most effective biocatalyst | mdpi.com, nih.gov |

| Substrate Ratio (PC:CA) | 1:60 | High incorporation | mdpi.com |

| Enzyme Load | 30% (w/w) | High incorporation | mdpi.com |

| Reaction Time | 48 hours | Optimal yield | mdpi.com |

| Final Product | CA-PC | 39% incorporation, 33% yield | mdpi.com, nih.gov |

Carbonylation Reactions and Subsequent Reductions

The trisubstituted double bond in citronellic acid, which is typically unreactive in standard carbonylation reactions, can be functionalized using an isomerization-carbonylation approach. rsc.orguni-konstanz.de This strategy employs a palladium catalyst, such as [{1,2-(tBu₂PCH₂)₂C₆H₄}Pd(OTf)₂], which is capable of both isomerization and carbonylation. rsc.org

The catalyst facilitates the migration of the double bond to a terminal position, which is more reactive towards carbonylation. In the presence of carbon monoxide and methanol, this process selectively yields the terminal diester, dimethyl-3,7-dimethylnonanedioate, with over 97% selectivity. rsc.org This reaction demonstrates a method for selectively functionalizing a typically inert trisubstituted double bond in a terpene-based molecule. rsc.orguni-konstanz.de The resulting diester can be further transformed; for example, it can be reduced to yield the corresponding diol, which can then be used in polycondensation reactions to create novel polyesters. uni-konstanz.de

Synthesis of Stereoisomeric Compounds Utilizing Citronellic Acid

Citronellic acid, available in both (R) and (S) enantiomeric forms, is a valuable building block in the chiral pool for asymmetric synthesis. ethz.ch Its inherent chirality is leveraged by organic chemists to achieve the stereoselective construction of complex molecules, particularly natural products and their analogues. numberanalytics.com The strategic use of citronellic acid as a chiral starting material allows for the transfer of its stereochemical information to a target molecule, thereby controlling the configuration of newly formed stereocenters. ethz.ch This approach has been successfully applied to the synthesis of various stereoisomeric compounds, including insect pheromones and complex diterpenoids. researchgate.netd-nb.info

Research has demonstrated the utility of optically pure (R)-(+)-citronellic acid as a precursor for creating key chiral synthons. tandfonline.com For instance, it has been employed in the synthesis of all possible stereoisomers of insect pheromones such as 3,11-dimethylnonacosan-2-one (B1220436) and 29-hydroxy-3,11-dimethylnonacosan-2-one. researchgate.netsigmaaldrich.comcymitquimica.com The synthesis of the individual stereoisomers of the tsetse fly sex pheromone, 13,23-dimethylpentatriacontane, was achieved by preparing two key enantiomeric building blocks from (R)-(+)-citronellic acid. tandfonline.com Similarly, the (S)-enantiomer of the yellow scale pheromone, (S,E)-6-isopropyl-3,9-dimethyl-5,8-decadienyl acetate, was stereoselectively synthesized from (R)-(+)-citronellic acid. oup.com

The application of citronellic acid extends to the diastereoselective synthesis of complex natural products. In a total synthesis of a Xenia diterpenoid, an ester derived from the coupling of a chiral alcohol with (R)-(+)-citronellic acid was utilized. d-nb.info This ester underwent a highly diastereoselective Ireland-Claisen rearrangement to produce a key carboxylic acid intermediate with a diastereomeric ratio of 94:6. d-nb.info Furthermore, enantiopure citronellic acids have served as the starting point for the synthesis of all four diastereomers of the trisubstituted piperidine-alkaloid substructure related to bioactive compounds like cyclopamine. acs.org

The following tables summarize selected synthetic applications of citronellic acid in the preparation of stereoisomeric compounds.

Table 1: Synthesis of Insect Pheromone Stereoisomers from (R)-(+)-Citronellic Acid

| Target Compound | Pheromone of | Key Transformation(s) | Source(s) |

| 3,11-Dimethylnonacosan-2-one | German cockroach | (R)-(+)-Citronellic acid used as the chiral source to synthesize all possible stereoisomers. | researchgate.net |

| 13,23-Dimethylpentatriacontane | Tsetse fly (Glossina morsitans morsitans) | (R)-(+)-Citronellic acid converted to two enantiomeric building blocks which are then coupled. | tandfonline.com |

| (S,E)-6-Isopropyl-3,9-dimethyl-5,8-decadienyl acetate | Yellow scale (Aonidiella citrina) | Stereoselective synthesis starting from (R)-(+)-citronellic acid. | oup.com |

| (S)-14-Methyl-8-hexadecenal (Trogodermal) | Khapra beetle | Synthesized from 100% optically pure (R)-(+)-citronellic acid. | researchgate.net |

Table 2: Diastereoselective Synthesis of Complex Intermediates Using Citronellic Acid

| Starting Material | Target Intermediate/Substructure | Key Reaction | Diastereoselectivity | Source(s) |

| (R)-(+)-Citronellic acid | Carboxylic acid (for Xenia diterpenoid synthesis) | Ireland-Claisen rearrangement | 94:6 dr | d-nb.info |

| Enantiopure citronellic acids | All four diastereomers of a trisubstituted piperidine-alkaloid substructure | Multi-step synthesis to achieve complete stereocontrol | High | acs.org |

Stereochemical Investigations and Chiral Synthesis of Citronellic Acid

Enantiomerism and Chirality at Position 3

Citronellic acid, systematically named 3,7-dimethyloct-6-enoic acid, possesses a single chiral center at the C-3 position. scentree.coscentree.co This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (R)-(+)-citronellic acid and (S)-(-)-citronellic acid. nih.govnih.gov The spatial arrangement of the methyl group at this position determines the molecule's three-dimensional structure and its interaction with other chiral molecules, which is of paramount importance in biological systems and stereoselective synthesis.

The absolute configuration of these enantiomers has been unambiguously determined, and they exhibit opposite optical rotations. nih.govnih.gov (R)-(+)-citronellic acid has been identified in organisms such as Thujopsis dolabrata and Aeromonas veronii. nih.gov Conversely, (S)-(-)-citronellic acid has been found in Chamaecyparis obtusa. nih.gov The distinct biological origins and properties of these enantiomers underscore the significance of stereochemistry in natural product chemistry.

Table 1: Properties of Citronellic Acid Enantiomers

| Property | (R)-(+)-Citronellic Acid | (S)-(-)-Citronellic Acid |

|---|---|---|

| IUPAC Name | (3R)-3,7-dimethyloct-6-enoic acid nih.gov | (3S)-3,7-dimethyloct-6-enoic acid nih.gov |

| CAS Number | 18951-85-4 nih.gov | 2111-53-7 nih.gov |

| Molecular Weight | 170.25 g/mol nih.gov | 170.25 g/mol nih.gov |

| Optical Rotation | Positive (+) nih.gov | Negative (-) sigmaaldrich.com |

| Boiling Point | 119 °C at 3 mmHg chemicalbook.com | 115-120 °C at 0.4 mmHg sigmaaldrich.com |

| Density | 0.926 g/mL at 25 °C chemicalbook.com | 0.926 g/mL at 25 °C sigmaaldrich.com |

Optical Resolution Techniques

The separation of a racemic mixture of citronellic acid into its individual enantiomers, a process known as optical resolution, is a critical step for obtaining enantiomerically pure compounds for further applications.

Diastereomeric Salt Formation (e.g., with Cinchonidine)

A classical and effective method for the optical resolution of racemic citronellic acid is through the formation of diastereomeric salts. researchgate.net This technique involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. nii.ac.jp

One successful application of this method involves the use of the cinchona alkaloid, (–)-cinchonidine, as the resolving agent. researchgate.netcput.ac.zaresearchgate.net When racemic citronellic acid is treated with (–)-cinchonidine, two diastereomeric salts are formed: cinchonidinium (S)-(-)-citronellate and cinchonidinium (R)-(+)-citronellate. A study demonstrated that the crystallization process preferentially yields the cinchonidinium (S)-(-)-citronellate salt, which can be isolated in crystalline form. cput.ac.za Subsequent treatment of the separated diastereomeric salt with a strong acid liberates the enantiomerically pure (S)-(-)-citronellic acid. The crystal structure of the cinchonidinium-(S)-citronellate diastereomeric salt has been elucidated, revealing that the protonated cinchonidinium cation and the (S)-(-)-citronellate anion are present in a 1:1 ratio. cput.ac.za This technique provides a practical route to access the (S)-enantiomer of citronellic acid.

Enantioselective Synthetic Approaches and Asymmetric Catalysis

In addition to resolution, enantioselective synthesis provides a direct route to enantiomerically enriched citronellic acid. These methods aim to create the desired enantiomer preferentially from an achiral or racemic precursor.

Microbial Oxidation for Enantiomerically Enriched Products

Microbial transformations offer a powerful and environmentally benign approach for producing enantiomerically enriched compounds. jst.go.jp Certain microorganisms possess enzymes that can selectively oxidize one enantiomer of a racemic substrate, leading to the accumulation of an enantiomerically enriched product and the unreacted starting material of the opposite configuration.

In the context of citronellic acid synthesis, the microbial oxidation of racemic citronellol (B86348) has been investigated. For instance, the use of Hansenula saturnus IFO 0809 in an interface bioreactor has been shown to produce (S)-citronellic acid with an enantiomeric excess (e.e.) of 70–85%, leaving behind (R)-citronellol. researchgate.net Similarly, many yeasts have been found to accumulate (S)-citronellic acid (20-68% e.e.) through the oxidation of racemic citronellol. jst.go.jp Hansenula anomala IFO 0147 was identified as a particularly effective strain for the production of (S)-citronellic acid. jst.go.jp

Conversely, other microorganisms can be utilized to produce the (R)-enantiomer. The oxidation of optically active (R)-citronellol (obtained with over 98% e.e. from a separate microbial resolution step) using Geotrichum candidum JCM 01747 has been shown to yield (R)-citronellic acid in high yield without racemization. researchgate.netoup.com These microbial oxidation methods highlight the versatility of biocatalysis in accessing both enantiomers of citronellic acid.

Table 2: Microbial Oxidation for Enantiomerically Enriched Citronellic Acid

| Microorganism | Substrate | Product | Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|

| Hansenula saturnus IFO 0809 | Racemic Citronellol | (S)-Citronellic Acid | 70–85% | researchgate.net |

| Various Yeasts | Racemic Citronellol | (S)-Citronellic Acid | 20–68% | jst.go.jp |

| Hansenula anomala IFO 0147 | Racemic Citronellol | (S)-Citronellic Acid | - | jst.go.jp |

| Geotrichum candidum JCM 01747 | (R)-Citronellol (>98% e.e.) | (R)-Citronellic Acid | High (no racemization) | researchgate.netoup.com |

Application as a Chiral Synthon in Complex Molecule Synthesis

(R)-(+)-citronellic acid has been utilized as a chiral starting material in the synthesis of all possible stereoisomers of 3,11-dimethylnonacosan-2-one (B1220436) and 29-hydroxy-3,11-dimethylnonacosan-2-one, which are components of the female sex pheromone of the German cockroach. researchgate.netcymitquimica.com It has also served as the chiral source for the synthesis of the enantiomers of 14-methyl-1-octadecene, the pheromone of Lyonetia clerkella. researchgate.net Furthermore, ozonolysis of (R)-citronellic acid provides access to chiral aldehyde acids that are precursors to functionalized bicyclic-β-lactones. orgsyn.org

Similarly, enantiopure citronellic acids have been employed in the stereocontrolled synthesis of all four diastereomers of certain trisubstituted piperidine (B6355638) alkaloids, demonstrating their utility in constructing complex heterocyclic systems. acs.org The transformation of citronellol to citronellic acid is a key step that makes this chiral pool terpene a versatile starting point for organic synthesis. nih.gov

Pharmacological and Biological Activities of Citronellic Acid

Antimicrobial Properties

Citronellic acid has demonstrated a broad spectrum of antimicrobial activity, proving effective against various bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes. smolecule.com

Antibacterial Efficacy

Citronellic acid has shown inhibitory effects against both Gram-positive and Gram-negative bacteria. google.com

Staphylococcus aureus: Studies have indicated that citronellic acid can inhibit the growth of Staphylococcus aureus, a common cause of skin infections. smolecule.comup.pt It has been shown to reduce the metabolic activity of S. aureus biofilms and, at higher concentrations, can eliminate viable cells. up.pt Research on essential oils containing citronellic acid has also pointed to its potential in combating this bacterium. ingentaconnect.comresearchgate.net

Gram-positive and Gram-negative Bacteria: The antibacterial activity of citronellic acid extends to a range of other bacteria. It has been reported to be effective against Bacillus subtilis (Gram-positive) and shows activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. smolecule.comgoogle.com However, some studies suggest its activity against Gram-negative bacteria might be less pronounced compared to its effect on Gram-positive strains. nih.gov When combined with hinokitiol (B123401), citronellic acid's antimicrobial activity is enhanced, particularly against Pseudomonas aeruginosa. google.com

Table 1: Antibacterial Activity of Citronellic Acid

| Bacterial Species | Type | Observed Effect |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Growth inhibition, reduction of biofilm metabolic activity, and elimination of viable cells. smolecule.comup.pt |

| Bacillus subtilis | Gram-positive | Growth inhibition. google.com |

| Escherichia coli | Gram-negative | Antibacterial activity. smolecule.com |

Antifungal Efficacy

Citronellic acid also possesses notable antifungal properties.

It has been shown to be effective against various molds, including Aspergillus, Mucor, and Penicillium, as well as yeasts like Candida and Saccharomyces. google.com

Specifically, citronellic acid has demonstrated activity against Candida albicans, a common cause of yeast infections. smolecule.com

Research has also indicated its effectiveness against major postharvest spoilage fungi in citrus, such as Penicillium digitatum, Penicillium italicum, and Geotrichum candidum, although it was found to be less potent than citral (B94496) and its related compounds. nih.gov

Anti-inflammatory Effects

Citronellic acid exhibits significant anti-inflammatory properties. smolecule.comchemimpex.com Studies have shown that it can suppress the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. e-nps.or.kre-nps.or.kr

In human keratinocyte (HaCaT) cells stimulated with lipopolysaccharides (LPS), citronellic acid was found to repress the gene expression of inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). e-nps.or.kr Furthermore, it has been observed to decrease the synthesis of skin antimicrobial peptides like human beta-defensin-2 (hBD2) and LL-37, which are also involved in inflammatory skin conditions. e-nps.or.kre-nps.or.kr These findings suggest that citronellic acid has the potential to be a valuable agent in managing inflammatory conditions. e-nps.or.kr

Antiproliferative and Anticancer Activities

Emerging research has highlighted the potential of citronellic acid and its derivatives as antiproliferative agents against various cancer cell lines.

Effects on Various Cancer Cell Lines

Conjugates of citronellic acid with lysophosphatidylcholine (B164491) have been tested for their antiproliferative activity against several human cancer cell lines. researchgate.net

Table 2: Antiproliferative Activity of a Citronellic Acid Conjugate (1-CA-LPC)

| Cancer Cell Line | Type | IC50 [µM] |

|---|---|---|

| MV4-11 | Human leukemia | 246.2 - 551.9 |

| A549 | Lung cancer | 246.2 - 551.9 |

| MCF-7 | Breast cancer | 246.2 - 551.9 |

| HepG2 | Liver cancer | 246.2 - 551.9 |

| LoVo | Colon cancer | 246.2 - 551.9 |

Source: researchgate.net

The data indicates that these conjugates exhibit a range of inhibitory concentrations against different cancer types. researchgate.net Further research has explored the development of novel analogues of natural products, including those derived from citronellic acid, to create potential secondary leads for cancer therapies, particularly for lung cancer. acs.org

Enhanced Activity of Phospholipid Conjugates

Studies involving the synthesis of novel phosphatidylcholines containing citronellic acid have shown a marked increase in antiproliferative activity against various cancer cell lines. mdpi.comnih.gov For instance, phosphatidylcholine covalently bonded with citronellic acid displayed four to nine times higher antiproliferative effects against human leukemia (MV4-11), lung (A-549), breast (MCF-7), liver (HepG2), and colon (LoVo) cancer cells than free citronellic acid. mdpi.com The specific placement of the citronellic acid on the phospholipid backbone is crucial; the highest activity was noted when the isoprenoid acid was located in the sn-1 position of the phosphatidylcholine. mdpi.comnih.gov

The development of enzymatic synthesis methods, such as lipase-catalyzed acidolysis of egg-yolk phosphatidylcholine with citronellic acid, has enabled the efficient production of these structured phospholipids (B1166683). mdpi.commdpi.com These findings underscore the potential of using phospholipids as carriers to enhance the therapeutic properties of monoterpene acids like citronellic acid. mdpi.complos.org

Table 1: Antiproliferative Activity of Citronellic Acid-Phospholipid Conjugates vs. Free Citronellic Acid

| Cell Line | Compound | Activity Enhancement |

|---|---|---|

| Human Leukemia (MV4-11) | Citronellic Acid-Phosphatidylcholine Conjugate | 4 to 9-fold higher than free citronellic acid. mdpi.com |

| Lung Cancer (A-549) | Citronellic Acid-Phosphatidylcholine Conjugate | 4 to 9-fold higher than free citronellic acid. mdpi.com |

| Breast Cancer (MCF-7) | Citronellic Acid-Phosphatidylcholine Conjugate | 4 to 9-fold higher than free citronellic acid. mdpi.com |

| Liver Cancer (HepG2) | Citronellic Acid-Phosphatidylcholine Conjugate | 4 to 9-fold higher than free citronellic acid. mdpi.com |

Dermal and Epidermal Barrier Modulation

Citronellic acid has been identified as a significant modulator of the skin's barrier function, exerting its effects through multiple molecular pathways within the epidermis.

Citronellic acid functions as a natural agonist for Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that is a critical regulator of epidermal homeostasis. e-nps.or.kre-nps.or.kr PPAR-α activation is known to promote keratinocyte differentiation, improve skin barrier function through lipid metabolism, and inhibit inflammatory processes. researchgate.net

Identified through structure-based pharmacophore screening as a potential PPAR-α ligand, citronellic acid has been shown to effectively enhance the transactivation activity of the PPAR responsive element (PPRE). e-nps.or.kre-nps.or.kr This activation is a key step in initiating the downstream effects of PPAR-α, which include the strengthening of the epidermal barrier. e-nps.or.kr The ability of citronellic acid to activate PPAR-α positions it as a compound of interest for improving skin conditions related to abnormal differentiation and barrier dysfunction. e-nps.or.kre-nps.or.kr

Table 2: Effect of Citronellic Acid on PPAR-α Activity

| Assay | Effect of Citronellic Acid | Significance |

|---|

A direct consequence of citronellic acid's activation of PPAR-α is the promotion of terminal differentiation in keratinocytes. e-nps.or.kr This process is fundamental to the formation and integrity of the stratum corneum, the outermost layer of the epidermis. imrpress.com A key feature of terminal differentiation is the formation of the cornified envelope (CE), a highly cross-linked protein structure that provides mechanical strength to corneocytes. nih.gov

Research demonstrates that citronellic acid treatment increases the rate of cornified envelope formation in human keratinocytes. e-nps.or.kre-nps.or.kr This is accompanied by an increased expression of involucrin (B1238512), a major protein component of the CE and a well-established marker of keratinocyte differentiation. e-nps.or.kr Involucrin is cross-linked by transglutaminases to form the stable CE structure. imrpress.comnih.gov By stimulating the expression of such structural proteins, citronellic acid helps to reinforce the skin's protective barrier. e-nps.or.kr

Table 3: Impact of Citronellic Acid on Epidermal Differentiation Markers

| Marker | Effect of Citronellic Acid | Biological Outcome |

|---|---|---|

| Cornified Envelope (CE) Formation | Increased the rate of CE formation. e-nps.or.kre-nps.or.kr | Strengthens the physical barrier of the epidermis. e-nps.or.kr |

In addition to its effects on structural proteins, citronellic acid also enhances the skin's natural moisturizing capabilities by stimulating the synthesis of hyaluronic acid (HA). e-nps.or.kre-nps.or.kr Hyaluronic acid is a major glycosaminoglycan in the extracellular matrix of the skin, renowned for its ability to retain water and maintain tissue hydration. researchgate.net

Table 4: Effect of Citronellic Acid on Hyaluronic Acid Production

| Moiety | Effect of Citronellic Acid | Implication for Skin |

|---|

Molecular Mechanisms Underlying Citronellic Acid S Bioactivity

Mechanisms of Antimicrobial Action

Citronellic acid's ability to inhibit the growth of various microorganisms stems from its interaction with fundamental cellular structures and processes.

Interaction with Cellular Membranes and Permeability Alterations

Research indicates that citronellic acid can interact with and disrupt microbial cell membranes, leading to increased permeability and subsequent cell death. smolecule.comsciforum.net This mechanism is a common trait among many phytochemicals, including terpenes. researchgate.net The hydrophobic nature of compounds like citronellic acid allows them to interfere with the lipid bilayer of bacterial membranes, causing leakage of intracellular components. researchgate.net Studies have shown that citronellic acid exhibits antimicrobial activity against a range of microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. smolecule.com The disruption of the cell membrane is a key factor in this broad-spectrum activity. researchgate.net For instance, the hydroxyl groups in similar compounds are thought to interact with the bacterial cell membrane, destabilizing the cytoplasmic membrane and altering the pH gradient, which ultimately leads to the leakage of cellular contents. sciforum.net

Inhibition of Efflux Pumps (General Terpene Mechanism, Potential Relevance)

While direct evidence for citronellic acid's inhibition of efflux pumps is still emerging, the broader class of compounds to which it belongs—terpenes—are recognized as significant efflux pump inhibitors (EPIs). dntb.gov.uafrontiersin.orgnih.govnih.gov Efflux pumps are proteins that bacteria use to expel antibiotics and other toxic substances, contributing to multidrug resistance. nih.govmdpi.com By inhibiting these pumps, terpenes can enhance the efficacy of antibiotics. frontiersin.orgnih.gov This mechanism involves interfering with the energy source of the pumps or directly binding to the transporter proteins. nih.gov Given that citronellic acid is a terpene, it is plausible that it may also exhibit efflux pump inhibitory activity, a promising area for future research. A systematic review of terpenes as bacterial EPIs revealed their effectiveness against both Gram-positive and Gram-negative bacteria. frontiersin.org

Mechanisms of Anti-inflammatory Response

Citronellic acid demonstrates notable anti-inflammatory effects through the modulation of key signaling molecules involved in the inflammatory cascade.

Modulation of Inflammatory Cytokine Expression

Citronellic acid has been shown to suppress the expression of pro-inflammatory cytokines. e-nps.or.kre-nps.or.kr In studies using HaCaT keratinocytes, citronellic acid significantly repressed the gene expression of lipopolysaccharide (LPS)-induced inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). e-nps.or.kr This down-regulation of pro-inflammatory cytokine mRNA levels suggests that citronellic acid can be a potential agent for managing inflammatory conditions. e-nps.or.kre-nps.or.kr The anti-inflammatory properties of many natural compounds are attributed to their ability to inhibit the production of these key mediators. frontiersin.org

Regulation of Antimicrobial Peptides

In addition to its direct antimicrobial actions, citronellic acid also influences the expression of antimicrobial peptides (AMPs) in the skin. Research has demonstrated that citronellic acid can significantly suppress the LPS-induced gene expression of human beta-defensin-2 (hBD-2) and LL-37, which are AMPs expressed in keratinocytes during skin inflammation. e-nps.or.kre-nps.or.kr This suggests that citronellic acid's anti-inflammatory action includes the reduction of inflammatory responses that lead to the synthesis of these peptides. e-nps.or.kr While AMPs are crucial for host defense, their overexpression can be associated with inflammatory skin conditions. sld.cu

Pathways of Skin Barrier Improvement

Citronellic acid contributes to the enhancement of the skin's barrier function through its influence on keratinocyte differentiation and the synthesis of essential barrier components.

A primary mechanism for this is the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α), a nuclear receptor that plays a critical role in epidermal homeostasis. e-nps.or.kre-nps.or.kr Citronellic acid has been identified as a novel PPAR-α activator. e-nps.or.kre-nps.or.kr Activation of PPAR-α by citronellic acid leads to several beneficial effects for the skin barrier:

Enhanced Keratinocyte Differentiation: Citronellic acid promotes the terminal differentiation of keratinocytes, the primary cells of the epidermis. e-nps.or.kre-nps.or.kr This is evidenced by an increase in the formation of the cornified envelope (CE), a key structure of the stratum corneum. e-nps.or.kre-nps.or.kr

Increased Involucrin (B1238512) Expression: It also boosts the protein expression of involucrin, a crucial component of the cornified envelope and a marker for keratinocyte differentiation. e-nps.or.kre-nps.or.kr

Stimulated Hyaluronic Acid Synthesis: Citronellic acid has been shown to increase the synthesis of hyaluronic acid (HA), a vital moisturizing component in both keratinocytes and fibroblasts. e-nps.or.kre-nps.or.kr This contributes to skin hydration, which is essential for maintaining the integrity of the skin barrier. e-nps.or.krmdpi.com

By activating PPAR-α, citronellic acid helps to fortify the skin's protective barrier, making it a potentially valuable ingredient in skincare formulations aimed at improving skin health. e-nps.or.kre-nps.or.kr

Table 1: Effects of Citronellic Acid on Skin Barrier Function Markers

| Marker | Effect of Citronellic Acid | Mechanism | Reference |

| PPAR-α Activation | Increased | Direct activation | e-nps.or.kr, e-nps.or.kr |

| Cornified Envelope (CE) Formation | Increased | Enhanced keratinocyte differentiation | e-nps.or.kr, e-nps.or.kr |

| Involucrin Expression | Increased | Promoted terminal differentiation | e-nps.or.kr, e-nps.or.kr |

| Hyaluronic Acid (HA) Synthesis | Increased | Stimulated synthesis in keratinocytes and fibroblasts | e-nps.or.kr, e-nps.or.kr |

PPAR-α Ligand Activity and Downstream Signaling

Citronellic acid, an acyclic monoterpene carboxylic acid, has been identified as a novel ligand for the Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α). e-nps.or.kre-nps.or.krkoreamed.org PPARs are a group of nuclear hormone receptors that function as ligand-activated transcription factors, playing a crucial role in regulating genes involved in lipid metabolism, inflammation, and cellular differentiation. nih.govresearchgate.netnih.gov The PPAR family consists of three isoforms: PPAR-α, PPAR-β/δ, and PPAR-γ. frontiersin.org PPAR-α is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle, but it is also present in skin keratinocytes where it governs differentiation and inflammatory responses. researchgate.netfrontiersin.orgresearchgate.net

Research has demonstrated that citronellic acid can directly activate PPAR-α. e-nps.or.kre-nps.or.kr This was confirmed through structure-based pharmacophore screening which selected citronellic acid as a potential PPAR-α ligand. e-nps.or.kre-nps.or.kr Subsequent in vitro studies showed that citronellic acid treatment significantly enhanced the transactivation activity of the PPAR-responsive element (PPRE) in a dose-dependent manner. e-nps.or.kre-nps.or.kr Upon binding to a ligand like citronellic acid, PPAR-α forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as PPREs located in the promoter region of target genes, thereby modulating their transcription. nih.govdovepress.com

The downstream signaling cascade initiated by citronellic acid's activation of PPAR-α leads to several key cellular outcomes. In keratinocytes, PPAR-α activation is known to promote the expression of genes involved in epidermal barrier formation and lipid metabolism. e-nps.or.krresearchgate.net For instance, studies show that citronellic acid's activity as a PPAR-α agonist leads to increased production of components essential for the skin's cornified envelope, which is critical for barrier function. e-nps.or.kre-nps.or.kr Furthermore, this activation has an anti-inflammatory effect, evidenced by a decrease in the expression of inflammatory cytokines and antimicrobial peptides. e-nps.or.kre-nps.or.kr The mechanism involves PPAR-α's ability to interfere with pro-inflammatory signaling pathways. researchgate.net

Table 1: Effect of Citronellic Acid on PPAR-α Activity

| Concentration of Citronellic Acid | Transactivation of PPRE (Fold Increase vs. Control) | Significance |

| 100 µM | ~1.5 | Not specified |

| 200 µM | ~2.0 | p < 0.01 |

This table is generated based on data reported in studies on the transactivation of the PPAR-responsive element (PPRE) by different concentrations of citronellic acid. The results indicate a significant increase in PPAR-α transactivation at a concentration of 200 μM. e-nps.or.kr

Upregulation of Keratinocyte Differentiation Markers (e.g., Involucrin)

A significant consequence of citronellic acid's PPAR-α agonist activity is the promotion of keratinocyte differentiation. e-nps.or.kr Keratinocytes, the primary cells of the epidermis, undergo a complex differentiation program to form the protective outer layer of the skin, the stratum corneum. nih.gov This process involves the sequential expression of specific proteins that contribute to the formation of the cornified envelope, a highly insoluble and robust structure on the periphery of terminally differentiated keratinocytes. e-nps.or.krnih.gov

Involucrin is a key structural protein and an early marker of keratinocyte differentiation. e-nps.or.krnih.gov It serves as a precursor for the cornified envelope, being cross-linked by the enzyme transglutaminase to form a scaffold. nih.gov Studies have shown that treatment with citronellic acid leads to a significant, concentration-dependent increase in the protein expression of involucrin in human keratinocytes. e-nps.or.kre-nps.or.kr This upregulation is a direct result of the PPAR-α activation pathway. e-nps.or.kr The activation of PPAR-α by ligands has been well-established to induce the expression of both involucrin and transglutaminase, thereby accelerating the formation of the cornified envelope and enhancing epidermal barrier homeostasis. e-nps.or.krnih.gov

The increased expression of involucrin and subsequent enhancement of cornified envelope formation signify that citronellic acid promotes the terminal differentiation of keratinocytes. e-nps.or.kr This action strengthens the skin's physical barrier, which is essential for protecting the body from environmental insults and preventing water loss. e-nps.or.kre-nps.or.kr

Table 2: Effect of Citronellic Acid on Involucrin Protein Expression

| Treatment | Involucrin Protein Level (Relative to Control) |

| Control (Untreated) | 1.0 |

| Citronellic Acid (50 µM) | Increased |

| Citronellic Acid (100 µM) | Markedly Increased |

| Citronellic Acid (200 µM) | Significantly Increased |

This table summarizes findings from Western blot analyses showing that citronellic acid treatment increases the protein levels of involucrin in a dose-dependent manner in normal human keratinocytes. e-nps.or.kr

Exploration of Programmed Cell Death Induction (Apoptosis) by Monoterpenes

Monoterpenes, a class of secondary metabolites found abundantly in plant essential oils, have been the subject of extensive research for their potential as antineoplastic agents. nih.govresearchgate.net A primary mechanism through which many monoterpenes exert their cytotoxic and antitumor effects is the induction of programmed cell death, or apoptosis. nih.govresearchgate.netnih.gov Apoptosis is a regulated cellular process crucial for eliminating damaged or cancerous cells, characterized by distinct morphological and biochemical hallmarks, including cell shrinkage, chromatin condensation, and DNA fragmentation. nih.gov

Systematic reviews of numerous in vitro studies reveal that monoterpenes can trigger apoptosis in a wide variety of tumor cell lines. nih.govresearchgate.net The induction of apoptosis by these compounds often involves multiple interconnected pathways. A common mechanism is the generation of reactive oxygen species (ROS), leading to oxidative stress. researchgate.netresearchgate.net This oxidative imbalance can depolarize the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. nih.govresearchgate.net The release of cytochrome c initiates a cascade of events involving the activation of caspases, a family of proteases that execute the final stages of apoptosis. nih.gov Specifically, the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3) is frequently observed. nih.gov

Furthermore, monoterpenes have been shown to modulate the expression of proteins in the B-cell lymphoma 2 (Bcl-2) family, which are key regulators of apoptosis. nih.govmdpi.com This includes downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance in favor of cell death. nih.govmdpi.com Some monoterpenes can also induce cell cycle arrest at various phases, preventing cancer cell proliferation. nih.govmdpi.com

While the broader class of monoterpenes is widely studied for apoptosis induction, research has also pointed to the antiproliferative activity of citronellic acid. nih.govmdpi.com Studies have shown that citronellic acid and its derivatives can inhibit the proliferation of various cancer cell lines, with some research suggesting this occurs through the induction of programmed cell death. nih.govmdpi.com For example, phosphatidylcholines modified with citronellic acid demonstrated significantly higher antiproliferative activity against several human cancer cell lines compared to the free acid form. mdpi.com

Table 3: Common Mechanisms of Apoptosis Induction by Monoterpenes

| Monoterpene Example | Cancer Cell Line(s) | Key Apoptotic Mechanisms |

| Carvacrol | A549 (Lung), DU145 (Prostate) | ROS production, Cytochrome C release, Caspase cascade activation, DNA damage. nih.gov |

| Linalool | OECM-1 (Oral) | Cell cycle arrest, Decrease in p-PI3K/p-AKT/Bcl-2, Increase in Bax. nih.gov |

| Thymoquinone | A549 (Lung) | Increased Bax/Bcl-2 ratio, Upregulation of p53, Activation of caspases-3 and -9. nih.gov |

| D-limonene | Lung cancer cells | Autophagy-mediated apoptosis. nih.gov |

| Citral (B94496) | HepG2 (Hepatocellular carcinoma) | Cell cycle arrest (S-phase), Increased Bax expression, Decreased Bcl-2 expression. mdpi.com |

This table provides examples of various monoterpenes and their reported mechanisms for inducing apoptosis in different cancer cell lines, highlighting the diversity of pathways activated by this class of compounds.

Structure Activity Relationship Sar Analyses of Citronellic Acid Analogues

Correlation of Chemical Structure with Antimicrobial Potency

The effectiveness of citronellic acid and its analogues against microbial pathogens is highly dependent on their chemical architecture. Key structural elements, including the presence and nature of functional groups, significantly dictate their antimicrobial strength.

The carboxylic acid moiety is a crucial determinant of activity. Studies indicate that the antimicrobial properties are linked to this functional group. For instance, combining citronellic acid with hinokitiol (B123401) has been shown to enhance antimicrobial activity, particularly against various bacteria and fungi. google.com The ratio of these two components is critical, with a 1:1 to 3:1 weight ratio of hinokitiol to citronellic acid demonstrating a synergistic effect. google.com All stereoisomers of citronellic acid, including (R)-, (S)-, and racemic forms, have shown this enhanced activity when combined with hinokitiol. google.com

Modifications to the citronellic acid structure, such as the synthesis of amide derivatives, have been explored to investigate SAR. For example, a series of citronellic acid amides were synthesized to study their activity against the human DNA repair enzyme Tdp1, with some adamantane (B196018) derivatives showing activity at micromolar concentrations. uran.ru

Influence of Isoprenoid Residue Structure on Antiproliferative Activity

The isoprenoid backbone of citronellic acid is a key factor influencing its ability to inhibit the proliferation of cancer cells. nih.govsemanticscholar.org SAR studies have revealed that modifications to this structural component can significantly alter the compound's antiproliferative potency.

Research involving the synthesis of novel phosphatidylcholine (PC) analogues containing citronellic acid has demonstrated that these hybrid molecules exhibit significantly higher antiproliferative activity than free citronellic acid. nih.govsemanticscholar.orgresearchgate.net It was found that phosphatidylcholines modified with citronellic acid showed 4 to 9-fold higher antiproliferative activity against various human cancer cell lines, including leukemia, lung, breast, liver, and colon cancer cells. mdpi.com

Comparative Analysis with Related Monoterpenes (e.g., Geranic Acid, Citronellol)

A comparative analysis of citronellic acid with structurally related monoterpenes like geranic acid and citronellol (B86348) offers valuable insights into the SAR of this class of compounds. These molecules share a common C10 isoprenoid skeleton but differ in their functional groups and degree of unsaturation, leading to distinct biological profiles. ebi.ac.ukgoogle.com

Geranic acid, a structural isomer of citronellic acid with conjugated double bonds, has demonstrated strong inhibitory activity on melanin (B1238610) production in Melan-a cells, showing greater potency than citronellic acid, geraniol (B1671447), and citronellol. ebi.ac.uk In studies on anti-lymphoma activity, citral (B94496) (a mixture of the isomers geranial and neral) and the alcohols geraniol and nerol (B1678202) showed higher cytotoxic and nodal growth inhibitory activity than citronellic acid. mdpi.com This suggests that the presence of an aldehyde or a hydroxyl group in conjunction with a specific double bond configuration can enhance cytotoxic effects. mdpi.com

Citronellol, the corresponding alcohol of citronellic acid, also exhibits biological activities, but its conversion to citronellic acid appears significant. For example, in cell suspension cultures of Citrus limon, geraniol is rapidly converted to geranic acid and citronellol to citronellic acid. ebi.ac.uk While citronellol has shown some antimicrobial activity, it is generally considered to have a weaker effect than its corresponding acid. up.pt In some biological systems, such as in studies on microtubule disruption in Arabidopsis thaliana, both citronellic acid and citronellol were found to lack antimicrotubule capacity, whereas other monoterpenes like citral and geraniol showed moderate to strong efficacy. cambridge.org

The following table provides a comparative overview of the biological activities based on research findings.

| Compound | Key Functional Group | Reported Biological Activity |

| Citronellic Acid | Carboxylic Acid | Moderate antimicrobial and antiproliferative activity; promising for biofilm control. up.ptnih.gov |

| Geranic Acid | Carboxylic Acid (conjugated) | Strong inhibitor of melanin synthesis; more potent than citronellic acid in some assays. ebi.ac.uk |

| Citronellol | Alcohol | Antimicrobial activity (sometimes less potent than citronellic acid); lacks antimicrotubule activity. up.ptcambridge.org |

| Geraniol | Alcohol | Moderate to strong antimicrotubule efficacy; higher anti-lymphoma activity than citronellic acid. mdpi.comcambridge.org |

| Citral (Geranial/Neral) | Aldehyde | Highest anti-lymphoma activity among a group of tested acyclic terpenoids. mdpi.com |

Impact of Double Bond and Functional Group Substitutions on Biological Efficacy

The biological efficacy of citronellic acid and its analogues is profoundly affected by substitutions involving the double bond and the primary functional group.

The presence and configuration of the double bond within the isoprenoid chain are critical. A comparison between citronellic acid and geranic acid, which differ in the position of the double bond (unconjugated vs. conjugated), reveals significant differences in activity, with geranic acid often showing higher potency in certain assays. ebi.ac.uk Studies on the anti-lymphoma activity of acyclic terpenoids suggest that the configuration (trans vs. cis, as in geraniol vs. nerol) of the double bond in relation to the hydroxyl group can also slightly alter activity. mdpi.com

The carboxylic acid functional group is a primary determinant of biological activity. Its modification into esters or amides creates derivatives with altered properties. For example, linking citronellic acid to a phosphatidylcholine molecule dramatically enhances its antiproliferative effects. nih.govmdpi.com This demonstrates that while the core isoprenoid structure is essential, the nature of the functional group and its substitutions are key to modulating biological efficacy. The conversion of the aldehyde in citronellal (B1669106) to a carboxylic acid to form citronellic acid is a key transformation, yielding a compound with its own distinct and valuable antimicrobial properties. researchgate.net In SAR studies, the hydroxyl and methyl functional groups have been identified as major contributors to the antimicrobial properties of related compounds. up.pt

The following table summarizes the impact of key structural features on biological activity.

| Structural Feature | Impact on Biological Activity |

| Carboxylic Acid Group | Crucial for antimicrobial and antiproliferative activities. google.comnih.gov |

| Double Bond | Position (conjugated vs. unconjugated) and configuration (cis vs. trans) influence potency. ebi.ac.ukmdpi.com |

| Functional Group Substitution | Esterification or amidation (e.g., forming phospholipid conjugates) can significantly enhance antiproliferative activity. nih.govmdpi.com |

| Hydroxyl Group (in analogues) | Can confer potent biological activity, sometimes greater than the corresponding carboxylic acid. mdpi.com |

| Aldehyde Group (in precursors/analogues) | Shows very high cytotoxic activity in some cancer models. mdpi.com |

Metabolic Fate and Biotransformation Pathways of Citronellic Acid

Metabolism in Microbial Systems